molecular formula C18H27N3O2S B6117774 1-(cyclohexylmethyl)-6-oxo-N-[2-(1,3-thiazol-4-yl)ethyl]piperidine-3-carboxamide

1-(cyclohexylmethyl)-6-oxo-N-[2-(1,3-thiazol-4-yl)ethyl]piperidine-3-carboxamide

Cat. No.: B6117774
M. Wt: 349.5 g/mol
InChI Key: LKAZKLRMYFNREH-UHFFFAOYSA-N
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Description

1-(cyclohexylmethyl)-6-oxo-N-[2-(1,3-thiazol-4-yl)ethyl]piperidine-3-carboxamide is a synthetic compound that features a piperidine ring, a thiazole ring, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(cyclohexylmethyl)-6-oxo-N-[2-(1,3-thiazol-4-yl)ethyl]piperidine-3-carboxamide typically involves multiple steps, starting with the preparation of the piperidine ring, followed by the introduction of the thiazole ring and the carboxamide group. Common reagents used in these reactions include cyclohexylmethyl bromide, thiazole-4-carboxylic acid, and piperidine derivatives. The reaction conditions often involve the use of organic solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reactions.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Optimization of reaction parameters, including temperature, pressure, and reaction time, is crucial to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

1-(cyclohexylmethyl)-6-oxo-N-[2-(1,3-thiazol-4-yl)ethyl]piperidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce additional functional groups.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert the carbonyl group to an alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles like amines, thiols, and halides

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

1-(cyclohexylmethyl)-6-oxo-N-[2-(1,3-thiazol-4-yl)ethyl]piperidine-3-carboxamide has several scientific research applications:

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It is used in studies to understand the interactions between small molecules and biological targets, such as enzymes and receptors.

    Medicine: The compound has potential therapeutic applications, including as an anti-inflammatory, antimicrobial, or anticancer agent.

    Industry: It is used in the development of new materials and catalysts for various industrial processes.

Mechanism of Action

The mechanism of action of 1-(cyclohexylmethyl)-6-oxo-N-[2-(1,3-thiazol-4-yl)ethyl]piperidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor to modulate its signaling pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,5-Dimethyl-1,3-thiazol-4-yl)ethanamine
  • 1-(2-Ethyl-1,3-thiazol-4-yl)methanamine dihydrochloride hydrate

Uniqueness

1-(cyclohexylmethyl)-6-oxo-N-[2-(1,3-thiazol-4-yl)ethyl]piperidine-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

1-(cyclohexylmethyl)-6-oxo-N-[2-(1,3-thiazol-4-yl)ethyl]piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O2S/c22-17-7-6-15(11-21(17)10-14-4-2-1-3-5-14)18(23)19-9-8-16-12-24-13-20-16/h12-15H,1-11H2,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKAZKLRMYFNREH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CN2CC(CCC2=O)C(=O)NCCC3=CSC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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